molecular formula C17H20N2O5S B3613643 2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B3613643
M. Wt: 364.4 g/mol
InChI Key: IVCMKAFQZWVXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-sulfamoylphenethylamine. The reaction is carried out under controlled conditions, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific substitution pattern on the benzamide ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both methoxy and sulfonamide groups enhances its potential as a multifunctional compound in medicinal chemistry .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-13-5-8-15(16(11-13)24-2)17(20)19-10-9-12-3-6-14(7-4-12)25(18,21)22/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCMKAFQZWVXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.